1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride
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Overview
Description
1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzotriazole moiety, and an ethanone group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Amino and Phenyl Groups: Amination and phenylation reactions are employed to introduce the amino and phenyl groups onto the pyrrolidine ring.
Attachment of the Benzotriazole Moiety: The benzotriazole group is introduced via nucleophilic substitution reactions.
Formation of the Ethanone Group: The ethanone group is added through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for investigating biological pathways and molecular targets.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its versatility makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- **1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone
- **1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone
Uniqueness
Compared to similar compounds, 1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride stands out due to its specific dihydrochloride form, which may enhance its solubility and stability. This unique feature can make it more suitable for certain applications, particularly in pharmaceutical formulations.
Properties
Molecular Formula |
C18H25Cl2N5O |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C18H23N5O.2ClH/c19-15-11-22(10-14(15)13-6-2-1-3-7-13)18(24)12-23-17-9-5-4-8-16(17)20-21-23;;/h1-3,6-7,14-15H,4-5,8-12,19H2;2*1H/t14-,15+;;/m0../s1 |
InChI Key |
ONYBEAMCCJBCCC-FZMMWMHASA-N |
Isomeric SMILES |
C1CCC2=C(C1)N=NN2CC(=O)N3C[C@H]([C@@H](C3)N)C4=CC=CC=C4.Cl.Cl |
Canonical SMILES |
C1CCC2=C(C1)N=NN2CC(=O)N3CC(C(C3)N)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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